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molecular formula C17H25NO5S B8388947 Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate

Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate

Cat. No. B8388947
M. Wt: 355.5 g/mol
InChI Key: YIBXMCMYXUTUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334269B2

Procedure details

To 4-(2-methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (2.6 g, 7.3 mmol) was added HCl in dioxane solution (4M) (15 mL). The reaction mixture was stirred at RT for 5 h. After completion of the reaction (monitored by TLC), the excess dioxane was removed in vacuo affording an off white solid. The crude material was washed with diethyl ether (3×20 mL) to afford 4-(2-(methylsulfonyl)phenoxy)piperidine hydrochloride (1.3 g, 80.7%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[S:21]([CH3:24])(=[O:23])=[O:22])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:25]>O1CCOCC1>[ClH:25].[CH3:24][S:21]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[O:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)(=[O:23])=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C(C=CC=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by TLC)
CUSTOM
Type
CUSTOM
Details
the excess dioxane was removed in vacuo
CUSTOM
Type
CUSTOM
Details
affording an off white solid
WASH
Type
WASH
Details
The crude material was washed with diethyl ether (3×20 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=C(OC2CCNCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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